Enzymatic Reduction Efficiency: 3-Fluoro vs. 2-Fluoro Substrate Comparison in Ogataea glucozyma Ketoreductase
In the NADPH-dependent reduction of aromatic ketones catalyzed by ketoreductase from Ogataea glucozyma (formerly Pichia glucozyma), 1-(3-fluorophenyl)ethanone is converted to (1S)-1-(3-fluorophenyl)ethanol with 85% yield and 98% enantiomeric excess (ee). The relative reaction rate for this meta-fluoro substrate is 61% of the rate observed with the reference substrate 1-(4-nitrophenyl)ethanone. In direct comparison, the ortho-fluoro analog 1-(2-fluorophenyl)ethanone exhibits a higher relative rate of 76% under identical experimental conditions [1]. This quantitative difference demonstrates that the position of fluorine substitution (meta vs. ortho) significantly modulates substrate acceptance and catalytic turnover by this industrially relevant ketoreductase.
| Evidence Dimension | Relative enzymatic reaction rate (% of reference substrate) |
|---|---|
| Target Compound Data | 61% of the rate with 1-(4-nitrophenyl)ethanone |
| Comparator Or Baseline | 1-(2-fluorophenyl)ethanone: 76% of the rate with 1-(4-nitrophenyl)ethanone; Reference: 1-(4-nitrophenyl)ethanone (100%) |
| Quantified Difference | 15 percentage-point lower relative rate for meta-fluoro vs. ortho-fluoro substrate |
| Conditions | Ogataea glucozyma ketoreductase, NADPH cofactor, pH and temperature conditions per Contente et al. 2016 |
Why This Matters
For process chemists optimizing biocatalytic asymmetric reduction, the 15-percentage-point difference in relative rate directly informs catalyst loading requirements, reaction time, and overall process economics.
- [1] Contente, M.L.; Serra, I.; Brambilla, M.; Eberini, I.; Gianazza, E.; De Vitis, V.; Molinari, F.; Zambelli, P.; Romano, D. Stereoselective reduction of aromatic ketones by a new ketoreductase from Pichia glucozyma. Appl. Microbiol. Biotechnol. 2016, 100, 193-201. Data extracted via BRENDA enzyme database, EC 1.1.1.320. View Source
